molecular formula C24H18O4 B11962653 alpha,alpha'-(1,4-Phenylenedimethylidyne)bis(2'-hydroxyacetophenone) CAS No. 27172-20-9

alpha,alpha'-(1,4-Phenylenedimethylidyne)bis(2'-hydroxyacetophenone)

Katalognummer: B11962653
CAS-Nummer: 27172-20-9
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: GSFRPUAGDBMSNQ-WXUKJITCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone): is a complex organic compound with the molecular formula C24H18O4 and a molecular weight of 370.409 g/mol . It is known for its unique structure, which includes two hydroxyacetophenone groups connected by a phenylenedimethylidyne bridge. This compound is often used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) typically involves the condensation of 2-hydroxyacetophenone with terephthalaldehyde under specific conditions. The reaction is usually carried out in an anhydrous solvent such as methanol, with the presence of molecular sieves to remove water and drive the reaction to completion .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) involves its interaction with various molecular targets and pathways. The compound’s hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its aromatic structure allows it to participate in π-π interactions, which can affect its binding to proteins and other macromolecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Alpha,alpha’-(1,4-Phenylenedimethylidyne)bis(2’-hydroxyacetophenone) is unique due to its specific structural features, such as the phenylenedimethylidyne bridge and the presence of two hydroxyacetophenone groups. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

27172-20-9

Molekularformel

C24H18O4

Molekulargewicht

370.4 g/mol

IUPAC-Name

(E)-1-(2-hydroxyphenyl)-3-[4-[(E)-3-(2-hydroxyphenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one

InChI

InChI=1S/C24H18O4/c25-21-7-3-1-5-19(21)23(27)15-13-17-9-11-18(12-10-17)14-16-24(28)20-6-2-4-8-22(20)26/h1-16,25-26H/b15-13+,16-14+

InChI-Schlüssel

GSFRPUAGDBMSNQ-WXUKJITCSA-N

Isomerische SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3O)O

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.